molecular formula C11H12O3 B1362447 Methyl 3-(4-methylphenyl)-3-oxopropanoate CAS No. 22027-51-6

Methyl 3-(4-methylphenyl)-3-oxopropanoate

Cat. No.: B1362447
CAS No.: 22027-51-6
M. Wt: 192.21 g/mol
InChI Key: BIKPAXOCIFGWRJ-UHFFFAOYSA-N
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Description

Methyl 3-(4-methylphenyl)-3-oxopropanoate (CAS: 22027-51-6) is a β-keto ester derivative characterized by a p-tolyl (4-methylphenyl) group attached to the β-carbon of the propanoate backbone. Its molecular formula is C₁₁H₁₂O₃, with an average mass of 192.214 Da and a monoisotopic mass of 192.078644 Da . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive β-keto ester moiety and aromatic substitution pattern.

Properties

IUPAC Name

methyl 3-(4-methylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O3/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKPAXOCIFGWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303199
Record name methyl 3-(4-methylphenyl)-3-oxopropanoate
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22027-51-6
Record name Methyl 4-methyl-β-oxobenzenepropanoate
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Record name methyl 3-(4-methylphenyl)-3-oxopropanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(4-methylphenyl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-methylphenyl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-methylphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: 3-(4-methylphenyl)-3-oxopropanoic acid.

    Reduction: 3-(4-methylphenyl)-3-hydroxypropanoate.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-(4-methylphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(4-methylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-(4-methylphenyl)-3-oxopropanoic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Substituents on the aryl ring significantly influence the electronic and steric properties of β-keto esters. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Mass (Da) Key Properties/Effects Reference
This compound 4-CH₃ C₁₁H₁₂O₃ 192.21 Electron-donating CH₃ enhances stability; moderate electrophilicity at keto group.
Methyl 3-(4-nitrophenyl)-3-oxopropanoate 4-NO₂ C₁₀H₉NO₅ 223.18 Strong electron-withdrawing NO₂ increases keto group reactivity; high yield (91%) in synthesis.
Methyl 3-(4-trifluoromethylphenyl)-3-oxopropanoate 4-CF₃ C₁₁H₉F₃O₃ 246.18 CF₃ group enhances lipophilicity and metabolic stability.
Ethyl 3-(4-methylsulfonylphenyl)-3-oxopropanoate 4-SO₂CH₃ C₁₂H₁₄O₅S 270.30 Sulfonyl group increases acidity (predicted pKa ~8.81) and hydrogen-bonding potential.
Methyl 3-(4-methoxyphenyl)-3-oxopropanoate 4-OCH₃ C₁₁H₁₂O₄ 208.21 Electron-donating OCH₃ promotes keto-enol tautomerism.
Methyl 3-(4-bromophenyl)-3-oxopropanoate 4-Br C₁₀H₉BrO₃ 257.09 Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura).

Physicochemical and Functional Properties

  • Solubility : Lipophilic groups (e.g., CF₃, Br) reduce aqueous solubility but enhance membrane permeability.
  • Reactivity: Electron-withdrawing substituents (NO₂, CF₃) increase electrophilicity at the β-keto position, facilitating nucleophilic attacks in reactions like Claisen condensations .
  • Thermal Stability : Aryl sulfonyl derivatives (e.g., SO₂CH₃) exhibit higher thermal stability due to strong hydrogen-bonding networks .

Biological Activity

Methyl 3-(4-methylphenyl)-3-oxopropanoate, with the molecular formula C₁₁H₁₂O₃, is an organic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and analytical data regarding its biological properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound features a methyl ester functional group and a ketone group, which contribute to its reactivity and interaction with biological targets. The compound's structure can be represented as follows:

Structure C1C2C3C4C5C6C7\text{Structure }\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7

This compound is part of the 3-oxopropanoate family, known for its varied applications in organic synthesis and medicinal chemistry.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in tumor growth, making it a candidate for further pharmacological studies. Notably, derivatives of this compound have demonstrated potential in combating various cancer types through mechanisms such as:

  • Inhibition of cell proliferation : Studies have shown that this compound can reduce the growth rate of certain cancer cell lines.
  • Induction of apoptosis : this compound has been linked to the activation of apoptotic pathways in malignant cells.

Anti-inflammatory and Analgesic Effects

In addition to its anticancer properties, this compound has also been investigated for anti-inflammatory and analgesic activities. Some key findings include:

  • Reduction of inflammatory markers : Experiments have indicated that treatment with this compound can lower levels of pro-inflammatory cytokines.
  • Pain relief : Animal models have shown that administration of this compound can alleviate pain symptoms associated with inflammation.

The biological activity of this compound is attributed to its ability to interact with various biological molecules. Key mechanisms include:

  • Enzyme inhibition : The compound's structure allows it to bind to active sites on enzymes, thereby inhibiting their function.
  • Receptor modulation : It may also interact with specific receptors involved in pain and inflammation pathways, leading to therapeutic effects.

Comparative Analysis with Derivatives

The following table summarizes the biological activities of this compound compared to its derivatives:

Compound NameStructure TypeBiological Activity
This compoundParent CompoundAnticancer, Anti-inflammatory
Methyl 3-(4-chlorophenyl)-3-oxopropanoateChlorinated analogEnhanced anticancer activity
Methyl 3-(4-methoxyphenyl)-3-oxopropanoateMethoxy-substitutedIncreased solubility and bioavailability
Methyl 3-(4-bromophenyl)-3-oxopropanoateBrominated variantAltered reactivity patterns

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : In vitro studies revealed that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through caspase activation.
  • Inflammation Model : Animal studies demonstrated that administration of this compound led to a marked reduction in paw edema in a carrageenan-induced inflammation model.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(4-methylphenyl)-3-oxopropanoate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.